tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-fluoro-4-methylphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-20-15-7-9-21(10-8-15)17(22)23-18(2,3)4/h5-6,11,15,20H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXJJLKLYBVWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CCN(CC2)C(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116127 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-fluoro-4-methylphenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-11-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-fluoro-4-methylphenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(2-fluoro-4-methylphenyl)methyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base.
Attachment of the Fluoro-Methylbenzylamino Group: This step involves the nucleophilic substitution of a suitable benzylamine derivative with a fluoro-methylbenzyl halide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Boc Protection of Piperidine
The tert-butoxycarbonyl (Boc) group is introduced to stabilize the piperidine nitrogen during subsequent reactions. A typical protocol involves reacting piperidine derivatives with di-tert-butyl dicarbonate under mild conditions:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Di-tert-butyl dicarbonate | CH₂Cl₂, 20°C, inert atmosphere | 82–99% |
For example, Boc protection of 3,3-difluoropiperidin-4-ol proceeds quantitatively in dichloromethane with triethylamine as a base .
Amination with 2-Fluoro-4-methylbenzylamine
The benzylamino moiety is introduced via reductive amination or nucleophilic substitution. Sodium borohydride or similar reducing agents facilitate imine reduction:
| Substrate | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Oxopiperidine-Boc derivative | NaBH₄, 95% EtOH | 3 hrs, ambient temp | 50–74% |
In related compounds, tert-butyl 4-(benzylamino)piperidine-1-carboxylate is synthesized using benzylamine and a ketone intermediate .
Palladium-Catalyzed Coupling
Aryl halide or boronic ester intermediates enable Suzuki-Miyaura cross-coupling to install aromatic groups. For example:
| Boronic Ester | Aryl Halide | Catalyst | Yield | Source |
|---|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-Boc | 2-Bromo-4-fluorotoluene | Pd(dppf)Cl₂ | 83–96% |
Boc Deprotection
The Boc group is cleaved under acidic conditions to yield the free amine, critical for further derivatization:
| Acid | Conditions | Outcome | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | CH₂Cl₂, 0°C to RT | Free piperidine amine | |
| HCl (gaseous) | Dioxane, 0°C | Hydrochloride salt formation |
Reductive Alkylation
The benzylamino group undergoes alkylation with aldehydes or ketones. For instance, sodium triacetoxyborohydride (STAB) facilitates reductive amination:
| Carbonyl Compound | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | STAB | CH₂Cl₂ | 70–85% |
Stability and Reactivity
-
Thermal Stability : Boc-protected derivatives remain stable up to 150°C, as evidenced by thermogravimetric analysis (TGA) of similar compounds .
-
Photochemical Sensitivity : Fluorinated benzyl groups may undergo photooxidation under UV light, necessitating storage in amber vials .
-
Hydrolytic Resistance : The Boc group resists hydrolysis in neutral aqueous media but degrades rapidly in acidic or basic conditions .
Scientific Research Applications
Synthesis of Synthetic Opioids
One of the primary applications of tert-butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate is as a precursor in the synthesis of fentanyl and its analogs. The compound's structural characteristics allow for the modification and production of various synthetic opioids, which are crucial in pain management but also pose significant risks due to their potency and potential for abuse.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Research indicates that compounds with similar structural motifs exhibit significant biological activity, targeting various receptors in the central nervous system (CNS). This makes them candidates for the development of new analgesics or other therapeutic agents.
Pharmacological Studies
Pharmacological studies involving this compound focus on its interaction with opioid receptors. Understanding these interactions is vital for assessing the compound's efficacy and safety profile as a potential drug candidate.
Case Study 1: Synthesis Pathway Optimization
Research has demonstrated that optimizing the synthesis pathway for this compound can enhance yield and purity. By adjusting reaction conditions such as temperature and solvent choice, researchers have successfully increased the efficiency of producing this compound, making it more accessible for further pharmacological research.
A study conducted on various analogs of this compound assessed their binding affinity to opioid receptors. Results indicated that modifications to the side chain significantly impacted receptor binding and activation profiles, suggesting avenues for developing more selective opioid therapeutics.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylbenzylamino group is believed to play a key role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Halogenation Effects : Fluorine substitution (e.g., 2-fluoro in the target compound vs. 3,4-difluoro in ) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological therapies .
Methyl vs.
Positional Isomerism : The 3-fluoro-5-methyl isomer () may exhibit reduced steric clash compared to the 2-fluoro-4-methyl configuration, impacting target selectivity.
Nitro Substitution : The nitro group in introduces redox-sensitive properties, making it suitable for prodrug activation but less stable under reducing conditions.
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.2 (based on analogs), favoring membrane permeability. In contrast, the nitro-substituted derivative () has a higher LogP (~3.8) due to the nitro group’s hydrophobicity.
- Hydrogen Bonding: The 2-fluoro-4-methylbenzylamino group provides one hydrogen bond donor (N-H) and two acceptors (F and carbonyl), whereas the 3,4-difluoro analog () offers additional fluorine-mediated interactions.
Biological Activity
tert-Butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. This compound has gained attention in pharmaceutical chemistry due to its potential biological activities and applications in drug synthesis, particularly as an intermediate in the production of potent synthetic opioids such as fentanyl. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{24}FN_{2}O_{2}, with a molecular weight of approximately 294.37 g/mol. The structure features a piperidine ring, a tert-butyl ester group, and a fluorinated aromatic side chain, which contributes to its unique chemical properties.
Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms:
- Opioid Receptor Modulation : The compound acts on mu-opioid receptors, which are critical in pain modulation and can lead to analgesic effects.
- Inhibition of Enzymatic Activity : It may also inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects against pain and inflammation.
Pharmacological Studies
Pharmacological studies have demonstrated that this compound exhibits notable activity in several assays:
Case Studies
Several studies have explored the biological effects of similar compounds:
- Fentanyl Synthesis : A study highlighted the role of this compound as an intermediate in fentanyl synthesis. The resultant compound exhibited high potency as an opioid analgesic, with significant implications for pain management.
- Inflammatory Response : In a model assessing inflammation, compounds related to this structure showed reduced levels of inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate | Similar structure with different fluorination | High affinity for opioid receptors |
| tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate | Contains a cyano group | Altered reactivity; lower analgesic effect |
| 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate | Features two carboxylic acid groups | Increased polarity; affects interactions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(2-fluoro-4-methylbenzylamino)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling reactions between a piperidine derivative and a substituted benzylamine. For example:
Boc Protection : Start with tert-butyl piperidine-1-carboxylate derivatives.
Amination : React with 2-fluoro-4-methylbenzylamine under coupling conditions (e.g., EDCI/HOBt or DCC/DMAP in DCM) .
Oxidation/Sulfonation : If further functionalization is required, use OXONE for sulfone formation (as seen in analogous compounds) .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1.2–1.5 eq. of benzylamine) to minimize side products.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the piperidine backbone, Boc group (δ ~1.4 ppm for tert-butyl), and benzylamine substituents (δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm) and amine N–H bends (~3300 cm) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for reactions involving volatile solvents .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Store under nitrogen for long-term stability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular configuration?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS for phase determination and SHELXL for refinement. Analyze bond lengths/angles to confirm stereochemistry (e.g., piperidine chair conformation) .
- Validation : Check R-factors (<0.05) and residual electron density maps to ensure model accuracy .
Q. How to address contradictions in reported solubility or stability data?
- Methodological Answer :
- Experimental Validation :
Solubility Tests : Use shake-flask method in DMSO, EtOAc, and HO (pH 1–13) to determine logP and ionization states .
Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Data Reconciliation : Compare results with literature (e.g., conflicting melting points) using DSC analysis .
Q. What strategies optimize yield in coupling reactions involving fluorinated benzylamines?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig amination .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). Higher yields often achieved in DMF due to improved amine solubility .
- Additives : Use molecular sieves (3Å) to scavenge water or TEMPO to suppress oxidation side reactions .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
